molecular formula C17H20N2O B2860191 N'-(4-isopropylbenzyl)benzohydrazide CAS No. 537672-69-8

N'-(4-isopropylbenzyl)benzohydrazide

Cat. No.: B2860191
CAS No.: 537672-69-8
M. Wt: 268.36
InChI Key: PILWWDJNSZVFQK-UHFFFAOYSA-N
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Description

N’-(4-isopropylbenzyl)benzohydrazide: is an organic compound belonging to the class of aromatic monoterpenoids. It is characterized by the presence of a benzohydrazide moiety substituted with a 4-isopropylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-isopropylbenzyl)benzohydrazide typically involves the condensation reaction between 4-isopropylbenzylamine and benzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of N’-(4-isopropylbenzyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: N’-(4-isopropylbenzyl)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N’-(4-isopropylbenzyl)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(4-isopropylbenzyl)benzohydrazide involves its interaction with specific molecular targets. It modulates transcriptional activation by steroid receptors such as NR3C1, NR3C2, and ESR1. Additionally, it influences transcriptional repression by nuclear hormone receptors. The compound acts as a positive regulator of the circadian clock gene expression by stimulating the transcription of BMAL1, CLOCK, and CRY1 through its role as a coactivator for RORA and RORC .

Comparison with Similar Compounds

  • N’-(4-isopropylphenyl)methylbenzohydrazide
  • 4-hydroxy-N’-(4-isopropylbenzyl)benzohydrazide

Comparison: N’-(4-isopropylbenzyl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N'-[(4-propan-2-ylphenyl)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-13(2)15-10-8-14(9-11-15)12-18-19-17(20)16-6-4-3-5-7-16/h3-11,13,18H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILWWDJNSZVFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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